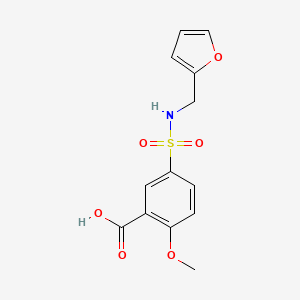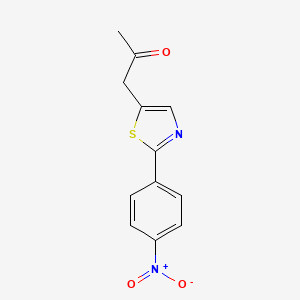
5-(2-(4-ニトロフェニル)-1,3-チアゾール-5-イル)ペンタン-2-オン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[2-(4-Nitrophenyl)-1,3-thiazol-5-yl]propan-2-one is a compound that belongs to the thiazole family, which is characterized by a five-membered ring containing both sulfur and nitrogen atoms
科学的研究の応用
1-[2-(4-Nitrophenyl)-1,3-thiazol-5-yl]propan-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Studied for its potential use as a pharmaceutical intermediate.
Industry: Used in the development of new materials with specific electronic or optical properties.
将来の方向性
Future research could focus on exploring the biological activities of “1-[2-(4-Nitrophenyl)-1,3-thiazol-5-yl]propan-2-one” and its derivatives. This could include testing their antimicrobial, antifungal, antiviral, and antitumor activities . Additionally, further studies could investigate the synthesis of various nitrogen, oxygen, sulfur, and selenium containing compounds using this compound .
作用機序
Target of Action
Thiazole derivatives, which this compound is a part of, have been known to exhibit a broad range of biological activities . They have been found to interact with various targets, including enzymes and receptors, involved in critical biological processes .
Mode of Action
Thiazole derivatives have been reported to interact with their targets in a variety of ways, often leading to changes in the function of the target . The specific interactions and resulting changes would depend on the exact nature of the target and the structure of the thiazole derivative.
Biochemical Pathways
These include pathways related to inflammation, cancer, and microbial infections . The exact downstream effects would depend on the specific pathway and the nature of the interaction between the thiazole derivative and its target.
Result of Action
Thiazole derivatives have been reported to exhibit a range of effects, including anti-inflammatory, analgesic, and antimicrobial activities . These effects are likely the result of the compound’s interaction with its targets and its impact on various biochemical pathways.
生化学分析
Biochemical Properties
Thiazoles, the group to which this compound belongs, are known to have various biological activities that include antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities . They interact with various enzymes, proteins, and other biomolecules, but the specific interactions of 1-[2-(4-Nitrophenyl)-1,3-thiazol-5-yl]propan-2-one are yet to be identified .
Cellular Effects
Thiazole derivatives have been reported to have cytotoxic activity on human tumor cell lines
Molecular Mechanism
It is known that thiazole derivatives can undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(4-Nitrophenyl)-1,3-thiazol-5-yl]propan-2-one typically involves the reaction of 4-nitrobenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate is then cyclized in the presence of an acid catalyst to form the thiazole ring. The final step involves the acylation of the thiazole ring with acetyl chloride to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
1-[2-(4-Nitrophenyl)-1,3-thiazol-5-yl]propan-2-one can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The carbonyl group can be reduced to a hydroxyl group.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products Formed
Oxidation: Formation of 1-[2-(4-Aminophenyl)-1,3-thiazol-5-yl]propan-2-one.
Reduction: Formation of 1-[2-(4-Nitrophenyl)-1,3-thiazol-5-yl]propan-2-ol.
Substitution: Formation of various substituted thiazole derivatives depending on the nucleophile used.
類似化合物との比較
Similar Compounds
1-[2-(4-Aminophenyl)-1,3-thiazol-5-yl]propan-2-one: Similar structure but with an amino group instead of a nitro group.
1-[2-(4-Methylphenyl)-1,3-thiazol-5-yl]propan-2-one: Similar structure but with a methyl group instead of a nitro group.
1-[2-(4-Chlorophenyl)-1,3-thiazol-5-yl]propan-2-one: Similar structure but with a chloro group instead of a nitro group.
Uniqueness
1-[2-(4-Nitrophenyl)-1,3-thiazol-5-yl]propan-2-one is unique due to the presence of the nitro group, which imparts specific electronic and steric properties. This can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications .
特性
IUPAC Name |
1-[2-(4-nitrophenyl)-1,3-thiazol-5-yl]propan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O3S/c1-8(15)6-11-7-13-12(18-11)9-2-4-10(5-3-9)14(16)17/h2-5,7H,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNJHMQIAJOAZOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC1=CN=C(S1)C2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2H-1,3-benzodioxol-5-yl)-2-({8-methoxy-3,5-dimethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide](/img/structure/B2441938.png)

![N,N-diethyl-2-{[3-(3-methylbutyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2441940.png)
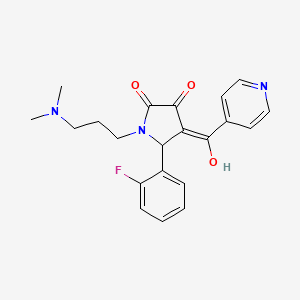
![Potassium;2,2-difluoro-4-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate](/img/structure/B2441943.png)
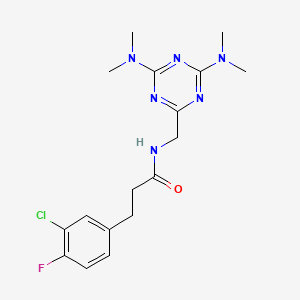
![N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-2-phenoxyacetamide hydrochloride](/img/structure/B2441945.png)
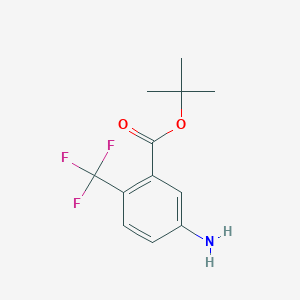

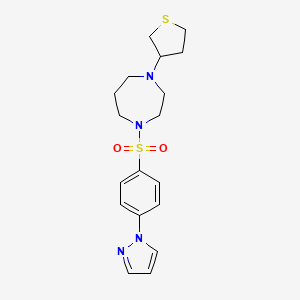
![N-[4-(4-cyclopropylidenepiperidine-1-carbonyl)phenyl]acetamide](/img/structure/B2441957.png)

